An In-Depth Technical Guide to 2-(Benzylsulfanyl)propan-1-amine (CAS 60116-75-8): Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 2-(Benzylsulfanyl)propan-1-amine (CAS 60116-75-8): Properties, Synthesis, and Analytical Characterization
Executive Summary
2-(Benzylsulfanyl)propan-1-amine is a primary amine containing a thioether linkage, presenting a unique structural motif for applications in synthetic and medicinal chemistry. Despite its commercial availability as a research chemical, the public scientific literature lacks extensive experimental data on its synthesis, reactivity, and specific applications.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates all available physicochemical data, proposes a robust and logical synthetic pathway, outlines a complete workflow for analytical characterization, and provides essential safety and handling protocols based on analogous chemical structures. The objective is to bridge the existing information gap and provide a foundational framework for future research and utilization of this versatile chemical building block.
Core Molecular Profile
2-(Benzylsulfanyl)propan-1-amine, registered under CAS number 60116-75-8, belongs to the class of phenylalkylamines.[2] Its structure features a propan-1-amine backbone substituted at the 2-position with a benzylsulfanyl (benzylthio) group. This combination of a primary amine and a thioether offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. Its structural similarity to pharmacologically active compounds, such as β-methylphenethylamine, suggests its potential as a scaffold in drug discovery.[2]
Caption: Figure 1. Chemical Structure of 2-(Benzylsulfanyl)propan-1-amine.
Physicochemical and Computational Data
While experimental physical properties are not widely published, a summary of its fundamental chemical identifiers and computationally predicted properties provides a crucial starting point for laboratory work.
| Property | Value | Source |
| CAS Number | 60116-75-8 | [3][4] |
| Molecular Formula | C₁₀H₁₅NS | [1][3][5] |
| Molecular Weight | 181.30 g/mol | [3][5] |
| Canonical SMILES | CC(CN)SCC1=CC=CC=C1 | [1] |
| InChI Key | OXAHKDSMEQAHBZ-UHFFFAOYSA-N | [1][5] |
| Monoisotopic Mass | 181.09251 Da | [1] |
| Predicted XlogP | 1.9 | [1] |
| Predicted CCS ([M+H]⁺) | 139.2 Ų | [1] |
Proposed Synthesis and Purification Protocol
Rationale for Synthetic Design
The chosen two-step pathway involves:
-
Activation of the Hydroxyl Group: The hydroxyl group of 2-amino-1-propanol is a poor leaving group. It must first be converted into a better leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: Benzyl mercaptan, a potent sulfur nucleophile (especially in its thiolate form), can then displace the activated group to form the desired C-S bond. A strong, non-nucleophilic base is used to deprotonate the thiol without interfering with the substitution.
Caption: Figure 2. Proposed workflow for the synthesis of 2-(Benzylsulfanyl)propan-1-amine.
Step-by-Step Experimental Protocol
Materials: 2-Amino-1-propanol, p-toluenesulfonyl chloride, benzyl mercaptan, sodium hydride (60% dispersion in mineral oil), pyridine, tetrahydrofuran (THF, anhydrous), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.
Step 1: Synthesis of 2-aminopropyl 4-methylbenzenesulfonate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1-propanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Synthesis of 2-(Benzylsulfanyl)propan-1-amine
-
In a separate flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add benzyl mercaptan (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes to form the sodium benzylthiolate.
-
Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the thiolate suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure amine.
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.
Caption: Figure 3. Standard workflow for the analytical characterization of the target compound.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile amines.[6]
Rationale: Due to the polar nature of the primary amine, chromatographic peak shape can be poor. Derivatization or the use of a base-deactivated column is often recommended.[6] However, a direct injection on a suitable column can provide excellent purity data.
Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent with a 5975 MS detector.[6]
-
Column: Agilent DB-5MS or similar non-polar column (30 m x 0.25 mm id x 0.25 μm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.[6]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified compound in dichloromethane or ethyl acetate.
-
Dilute the stock solution 1:100 with the same solvent.
-
Inject 1 μL of the diluted sample into the GC-MS.
Expected Results:
-
Purity: A single major peak should be observed, with the purity calculated from the relative peak area.
-
Mass Spectrum: The mass spectrum should show the molecular ion (M⁺) at m/z 181 and characteristic fragments, such as the tropylium ion at m/z 91 (from the benzyl group) and fragments corresponding to the loss of the amine group.
Safety, Handling, and Storage
No specific safety data sheet (SDS) for 2-(benzylsulfanyl)propan-1-amine is publicly available. Therefore, a conservative approach based on the hazards of structurally related amines and thioethers is mandatory. Compounds like 2-phenylpropylamine and benzylamine are classified as corrosive and can cause severe skin and eye damage.[2][7]
| Hazard Category | Precautionary Measures and PPE | First Aid |
| Skin/Eye Contact | Causes skin irritation and serious eye damage. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9] | Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10] |
| Inhalation | May cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood. | Remove person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Potential Applications and Future Research
The true value of 2-(benzylsulfanyl)propan-1-amine lies in its potential as a synthetic intermediate.
-
Medicinal Chemistry: The primary amine can be readily functionalized to generate libraries of amides, sulfonamides, or secondary/tertiary amines for biological screening. Its structural similarity to known β2-adrenergic receptor agonists suggests it could be a key building block for novel therapeutics targeting respiratory diseases.[11]
-
Materials Science: The thioether can be oxidized to sulfoxides and sulfones, modifying the electronic and physical properties of the molecule for applications in materials science or as ligands in catalysis.
-
Asymmetric Synthesis: The chiral center at the 2-position makes it a candidate for the development of chiral ligands or auxiliaries after resolution of its enantiomers.
Future research should focus on developing a scalable and stereoselective synthesis, exploring the reactivity of both the amine and thioether functionalities, and screening its derivatives for biological activity.
References
- BASF. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenylpropan-2-ol.
- Aaronchem. (n.d.). 2-(benzylsulfanyl)propan-1-amine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol.
- Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.
- Acros Organics. (2025). SAFETY DATA SHEET - Benzylamine.
- Arctom Scientific. (n.d.). CAS NO. 60116-75-8 | 2-(benzylsulfanyl)propan-1-amine.
- PubChemLite. (n.d.). 2-(benzylsulfanyl)propan-1-amine (C10H15NS).
- Sigma-Aldrich. (n.d.). 2-(benzylsulfanyl)propan-1-amine | 60116-75-8.
- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.
- Zuehlke, S., & Duennbier, U. (2007).
- Williams, C. R., et al. (2023).
- Lähde, A. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Edelmann, F. T. (2021). Response to "How do I set up a reaction between 1-Benzyloxyl-2-propanol and one of the amino acids...". ResearchGate. Retrieved from [Link]
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